Tsao-C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

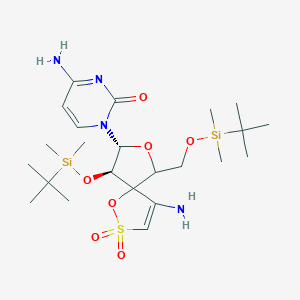

Tsao-C is a useful research compound. Its molecular formula is C23H42N4O7SSi2 and its molecular weight is 574.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Recent studies have identified over 209 compounds in Tsaoko Fructus, including terpenoids, phenylpropanoids, and organic acids. These compounds exhibit a range of pharmacological activities:

- Antibiotic Activity : Some extracts have shown efficacy against bacterial infections.

- Anti-inflammatory Effects : In vitro studies suggest potential for reducing inflammation.

- Antioxidant Properties : Compounds within Tsaoko Fructus can scavenge free radicals, which may help mitigate oxidative stress .

Clinical Applications

Tsaoko Fructus has been incorporated into treatments for various conditions:

- Digestive Disorders : Effective in managing symptoms like abdominal pain and diarrhea.

- Infectious Diseases : Used in formulations targeting malaria and respiratory infections, including COVID-19 .

- Chronic Conditions : Research indicates benefits in managing hepatitis B and other viral infections .

Antibacterial Properties

The essential oils extracted from Tsaoko Fructus have demonstrated significant antibacterial activity. Studies indicate that these oils can inhibit the growth of various foodborne pathogens, making them suitable as natural preservatives .

| Compound | Activity | Target Pathogen |

|---|---|---|

| Essential Oils | Antibacterial | E. coli, S. aureus |

| Terpenoids | Antifungal | Candida spp. |

Use as a Natural Food Additive

The potential of Tsaoko Fructus as a food additive lies not only in its antibacterial properties but also in its ability to enhance flavor without synthetic additives. This aligns with the growing trend toward natural food preservation methods .

Detection of Cancer Markers

Research led by A/Prof Simon Tsao focuses on detecting circulating tumor DNA and extracellular vesicles released by tumors into the bloodstream. This innovative approach aims to improve early cancer detection and treatment monitoring through liquid biopsies .

Key Findings

- Earlier Detection : Blood tests can detect cancer markers with higher sensitivity than traditional imaging methods.

- Treatment Monitoring : Tracking changes in tumor markers can provide insights into treatment efficacy and resistance .

Case Studies

- Breast Cancer Detection : Tsao's team developed a method to identify circulating tumor markers specific to breast cancer, aiding in personalized treatment strategies.

- Prognostication : Analysis of tumor markers has shown promise in predicting disease progression and patient outcomes.

化学反応の分析

Enzymatic Interactions and Inhibition

Tsaokoic acid derivatives demonstrate selective inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase:

*IC₅₀ in mg/mL.

Catalytic Oxidation and Prooxidant Activity

Under specific conditions, these compounds exhibit dual antioxidant/prooxidant behavior:

-

Antioxidant : Scavenge DPPH and ABTS radicals (IC₅₀: 0.04–0.044 mg/mL) .

-

Prooxidant : Generate hydroxyl radicals (OH˙) in the presence of transition metals (e.g., Fe³⁺), particularly in acidic environments .

Key factors influencing redox behavior :

Decomposition and Stability

Tsaokoic acid undergoes decomposition under oxidative or thermal stress:

Synthetic Modifications for Enhanced Bioactivity

Structural analogs of tsaokoic acid have been synthesized to improve stability and efficacy:

特性

CAS番号 |

142102-78-1 |

|---|---|

分子式 |

C23H42N4O7SSi2 |

分子量 |

574.8 g/mol |

IUPAC名 |

4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one |

InChI |

InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1 |

InChIキー |

GEWVLOQCXLNTOR-BVSLTHQCSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。